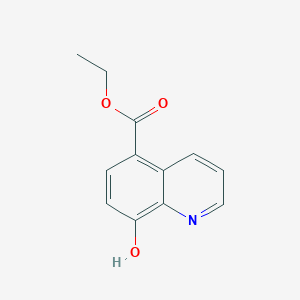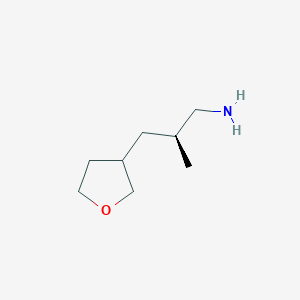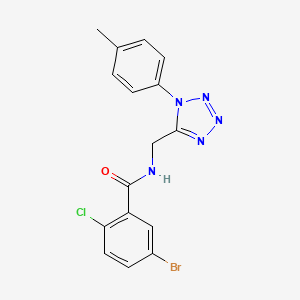
8-ヒドロキシキノリン-5-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-hydroxyquinoline-5-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activitiesThe 8-hydroxyquinoline moiety is a bicyclic compound consisting of a pyridine ring fused to phenol, with the hydroxyl group attached to position 8 .
科学的研究の応用
Ethyl 8-hydroxyquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and metal ion chelation studies.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of metal ion sensors and catalysts
作用機序
Target of Action
Ethyl 8-hydroxyquinoline-5-carboxylate, a derivative of 8-hydroxyquinoline, exhibits a wide range of biological activities 8-hydroxyquinoline derivatives are known to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases .
Mode of Action
8-hydroxyquinoline derivatives are known to act as inhibitors of 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in various biological processes, including epigenetic regulation and metabolism.
Biochemical Pathways
8-hydroxyquinoline derivatives are known to influence the activity of 2og-dependent enzymes, which are involved in a wide range of biochemical pathways . For instance, these enzymes play a role in the demethylation of nucleic acids, a process critical for gene expression and cellular function.
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant .
Result of Action
8-hydroxyquinoline derivatives are known to exhibit antimicrobial, anticancer, and antifungal effects . They can inhibit the activity of 2OG-dependent enzymes, leading to changes in gene expression and cellular function .
生化学分析
Biochemical Properties
These interactions are often due to the ability of 8-hydroxyquinoline to act as a chelating agent, binding to metal ions within biological systems .
Cellular Effects
8-hydroxyquinoline derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, they have been found to exhibit antimicrobial, anticancer, and antifungal effects .
Molecular Mechanism
8-hydroxyquinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
8-hydroxyquinoline derivatives have been shown to exhibit effects over time in laboratory settings .
Dosage Effects in Animal Models
8-hydroxyquinoline derivatives have been shown to exhibit effects at different dosages in animal models .
Metabolic Pathways
8-hydroxyquinoline derivatives have been shown to be involved in various metabolic pathways .
Transport and Distribution
8-hydroxyquinoline derivatives have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
8-hydroxyquinoline derivatives have been shown to localize in various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyquinoline-5-carboxylate typically involves the esterification of 8-hydroxyquinoline-5-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-5-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
8-Hydroxyquinoline-5-carboxylic acid+EthanolH2SO4Ethyl 8-hydroxyquinoline-5-carboxylate+Water
Industrial Production Methods
Industrial production of ethyl 8-hydroxyquinoline-5-carboxylate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Ethyl 8-hydroxyquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinone derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 8-hydroxyquinoline-5-methanol.
Substitution: Halogenated or nitrated derivatives of ethyl 8-hydroxyquinoline-5-carboxylate.
類似化合物との比較
Ethyl 8-hydroxyquinoline-5-carboxylate is compared with other 8-hydroxyquinoline derivatives:
8-Hydroxyquinoline: Lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.
5-Chloro-8-hydroxyquinoline: Contains a chlorine substituent, enhancing its antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: More water-soluble due to the sulfonic acid group, used in different applications
List of Similar Compounds
- 8-Hydroxyquinoline
- 5-Chloro-8-hydroxyquinoline
- 8-Hydroxyquinoline-5-sulfonic acid
- 8-Hydroxyquinoline-5-nitro
特性
IUPAC Name |
ethyl 8-hydroxyquinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-6-10(14)11-8(9)4-3-7-13-11/h3-7,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNAHDRMCPGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)



![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)
![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)
![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)
![N-cyclohexyl-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2528299.png)
![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)
![2-{[2-(2-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2528302.png)


